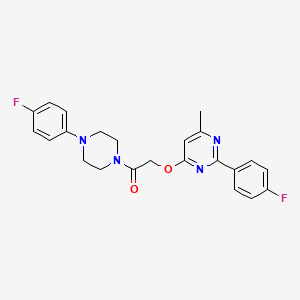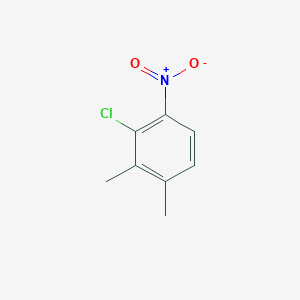
2-Chloro-3,4-dimethyl-1-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloro-3,4-dimethyl-1-nitrobenzene” is a compound with the molecular formula C8H8ClNO2 . It is also known by other names such as m-Xylene, 2-nitro-; 1,3-Dimethyl-2-nitrobenzene; 2-Nitro-m-xylene; 2,6-Dimethylnitrobenzene; 2-Nitro-1,3-dimethylbenzene .
Molecular Structure Analysis
The molecular structure of “2-Chloro-3,4-dimethyl-1-nitrobenzene” can be represented as a 2D Mol file or a computed 3D SD file . The structure is based on the benzene ring, with chlorine, nitro, and methyl groups attached to it.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-3,4-dimethyl-1-nitrobenzene” include a molecular weight of 151.1626 . Unfortunately, specific information such as boiling point, melting point, and density were not found in the sources.Applications De Recherche Scientifique
Photochemical Reactions and Structure-Reactivity Correlation
Research conducted by Padmanabhan et al. (1987) on similar compounds like 1,4-bis-(2-chloro-1,1-dimethylethyl)-2-nitrobenzene has shed light on the structure-reactivity correlation of photochemical reactions in organic crystals. Through X-ray crystallography, they explored intramolecular hydrogen abstraction in aromatic nitro compounds, revealing insights into the preferred hydrogen atom abstracted in crystals upon UV light irradiation. This study contributes to understanding the photochemical behavior of chloro-dimethyl-nitrobenzene derivatives and their applications in designing light-sensitive materials (Padmanabhan et al., 1987).
Oxidation-Reduction Reactions
Austin and Ridd (1994) explored oxidation-reduction reactions involving nitro groups, where 2-Chloro-1,3-dimethylbenzene was reacted with 1,4-dinitrobenzene, showcasing the potential of chloromethylbenzenes with aromatic nitro compounds. This reaction mechanism involves hydride transfer and series of benzylations, highlighting its applicability in synthetic organic chemistry and the potential for generating valuable intermediates for industrial chemicals (Austin & Ridd, 1994).
Isotopic Abundance Analysis
A study by Trivedi et al. (2016) on 1-Chloro-3-nitrobenzene investigated the impact of biofield energy treatment on isotopic abundance ratios, providing insights into how such treatments could alter physicochemical and thermal properties. This research might inform the design and synthesis of pharmaceuticals, agricultural chemicals, dyes, and corrosion inhibitors by showing how isotopic composition can affect chemical reactivity and stability (Trivedi et al., 2016).
Electrochemical Reduction
Du and Peters (2010) conducted electrochemical reductions of nitrobenzene derivatives, offering a pathway to 1-nitro-2-vinylbenzene and 1H-Indole. This study emphasizes the electrochemical methods' efficiency in producing industrially relevant compounds from chloro-nitrobenzene derivatives, suggesting applications in electrosynthesis for material science and pharmaceuticals (Du & Peters, 2010).
Environmental Remediation
Agrawal and Tratnyek (1996) investigated the reduction of nitro aromatic compounds by zero-valent iron metal, including derivatives similar to 2-Chloro-3,4-dimethyl-1-nitrobenzene. Their work provides insights into the potential environmental applications of such compounds in remediation technologies, especially for groundwater contaminants (Agrawal & Tratnyek, 1996).
Safety and Hazards
“2-Chloro-3,4-dimethyl-1-nitrobenzene” may be an irritant and could be fatal if swallowed or absorbed through the skin . Vapor or mist is irritating to the eyes, skin, mucous membranes, and upper respiratory tract . When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, and oxides of nitrogen . Safety precautions include wearing suitable gloves, protective clothing, and eye protection .
Propriétés
IUPAC Name |
3-chloro-1,2-dimethyl-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5-3-4-7(10(11)12)8(9)6(5)2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVZYDQFUPEYNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3,4-dimethyl-1-nitrobenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-8-methyl-N-(4-methylbenzylidene)-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2669630.png)
![N-[1-(4-methoxyanilino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide](/img/structure/B2669631.png)
![N-[3-(1-adamantyloxy)propyl]-4-(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanamide](/img/structure/B2669633.png)

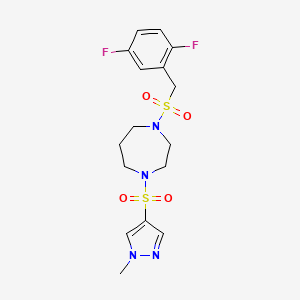
![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one](/img/structure/B2669639.png)

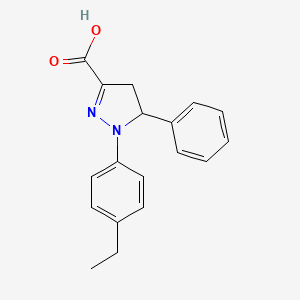
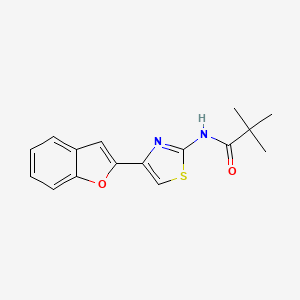
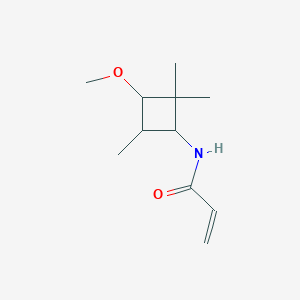
![4-(4-(3-chlorophenyl)piperazin-1-yl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2669650.png)

![N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2669652.png)
